3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride

Catalog No.
S828019
CAS No.
1210215-22-7
M.F
C12H11ClFN
M. Wt
223.675
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride

CAS Number

1210215-22-7

Product Name

3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride

IUPAC Name

3-(3-fluorophenyl)aniline;hydrochloride

Molecular Formula

C12H11ClFN

Molecular Weight

223.675

InChI

InChI=1S/C12H10FN.ClH/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10;/h1-8H,14H2;1H

InChI Key

LNUWHWWGZKEETJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N)C2=CC(=CC=C2)F.Cl
  • Chemical Structure and Potential Research Areas:

    3'-F-3-BA hydrochloride belongs to a class of molecules called arylamines. Arylamines are known for their diverse applications in medicinal chemistry and materials science []. The presence of the fluorine atom and the amine group in the molecule can influence its properties, making it a potential candidate for research in various fields:

    • Medicinal Chemistry: Arylamines are known for their potential bioactivity. Research in this area could involve investigating 3'-F-3-BA hydrochloride for its interaction with biological targets, such as enzymes or receptors [].
    • Material Science: Arylamines can be used as building blocks for the development of new materials with specific properties, such as organic light-emitting diodes (OLEDs) or polymers. Research in this field could explore the potential of 3'-F-3-BA hydrochloride for incorporation into new materials.

3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride is a chemical compound with the molecular formula C12H11ClFNC_{12}H_{11}ClFN and a molecular weight of 223.67 g/mol. It is characterized by the presence of a fluorine atom at the 3' position of the biphenyl structure, which is a biphenyl derivative. This compound is often used in various chemical and biological research applications due to its unique structural properties. Its hydrochloride form enhances its solubility in water, making it suitable for laboratory experiments and formulations .

Due to the lack of documented research, the mechanism of action of 3'-F-BBA-HCl is unknown [, ].

No safety information on flammability, reactivity, or toxicity of 3'-F-BBA-HCl is currently available in scientific databases [, ].

, particularly those involving nucleophilic substitutions or electrophilic aromatic substitutions. The fluorine atom can participate in reactions such as:

  • Nucleophilic Aromatic Substitution: The presence of the fluorine atom makes the compound a potential substrate for nucleophilic attack, especially under basic conditions.
  • Reduction Reactions: The amine group can undergo reduction to yield secondary or tertiary amines.
  • Acid-Base Reactions: As a hydrochloride salt, it can react with bases to regenerate the free amine.

These reactions are essential for synthesizing more complex molecules or for modifying the compound for specific applications .

3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride exhibits notable biological activities, particularly as an inhibitor of certain cytochrome P450 enzymes. Specifically, it has been identified as an inhibitor of CYP1A2, which is involved in drug metabolism. This inhibition can influence pharmacokinetics and drug interactions, making this compound relevant in pharmacological studies . Additionally, its structural characteristics may contribute to its potential as a lead compound in drug discovery.

The synthesis of 3'-fluoro-[1,1'-biphenyl]-3-amine hydrochloride typically involves several key steps:

  • Fluorination: Introducing the fluorine atom can be achieved through electrophilic fluorination methods using reagents such as Selectfluor or other fluorinating agents.
  • Amine Formation: The biphenyl derivative can be reacted with amines under controlled conditions to yield the desired amine product.
  • Hydrochloride Salt Formation: The final step involves treating the amine with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

These methods allow for efficient synthesis while maintaining high purity levels suitable for research applications .

3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride finds applications in:

  • Pharmaceutical Research: As a building block in drug development due to its biological activity.
  • Chemical Synthesis: Used as an intermediate in synthesizing more complex organic compounds.
  • Material Science: Potential applications in developing new materials with specific electronic or optical properties.

Its versatility makes it valuable across various scientific disciplines .

Studies investigating the interactions of 3'-fluoro-[1,1'-biphenyl]-3-amine hydrochloride focus on its binding affinity and inhibitory effects on enzymes like CYP1A2. These interactions are crucial for understanding how this compound may affect drug metabolism and efficacy when used in conjunction with other pharmaceuticals. Research indicates that its inhibitory action could lead to significant alterations in metabolic pathways, necessitating careful consideration in drug formulation and therapeutic applications .

Several compounds share structural similarities with 3'-fluoro-[1,1'-biphenyl]-3-amine hydrochloride. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
3'-Chloro-[1,1'-biphenyl]-3-amine1210215-22-70.97Contains chlorine instead of fluorine
4-Ethylbenzene-1,2-diamine dihydrochloride136583-84-10.90Contains ethyl group; different amine structure
1,3,5-Tris(4-aminophenyl)benzene118727-34-70.93Trisubstituted structure; potential for diverse reactivity

These compounds illustrate variations in substituents that can significantly affect their chemical behavior and biological activity compared to 3'-fluoro-[1,1'-biphenyl]-3-amine hydrochloride .

Dates

Modify: 2023-08-15

Explore Compound Types